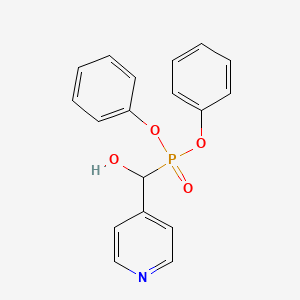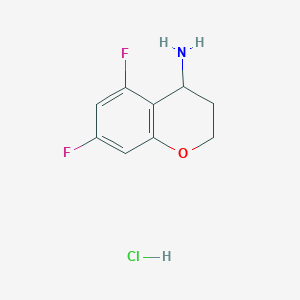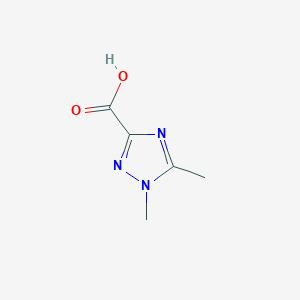
2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate
Vue d'ensemble
Description
2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate is a chemical compound with the molecular formula C13H8BrNO6S and a molecular weight of 386.17 g/mol . This compound is characterized by the presence of a bromine atom, a formyl group, and a nitrobenzenesulfonate group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate typically involves the following steps:
Formylation: The addition of a formyl group to the phenyl ring.
Sulfonation: The attachment of a nitrobenzenesulfonate group to the phenyl ring.
These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters. This ensures consistent quality and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: Reagents such as potassium permanganate in an acidic medium.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: 2-Amino-4-formylphenyl 4-nitrobenzenesulfonate.
Oxidation: 2-Bromo-4-carboxyphenyl 4-nitrobenzenesulfonate.
Applications De Recherche Scientifique
2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: As a potential intermediate in the development of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes and proteins. The bromine atom and nitrobenzenesulfonate group play crucial roles in these interactions, affecting the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-fluoro-4-nitrobenzene .
2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate: .
2-Bromo-4-fluorobenzenesulfonyl chloride: .
Uniqueness
This compound is unique due to the presence of both a formyl group and a nitrobenzenesulfonate group on the same phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Propriétés
IUPAC Name |
(2-bromo-4-formylphenyl) 4-nitrobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO6S/c14-12-7-9(8-16)1-6-13(12)21-22(19,20)11-4-2-10(3-5-11)15(17)18/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLGKJGEYURWOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OC2=C(C=C(C=C2)C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile](/img/structure/B3034128.png)



